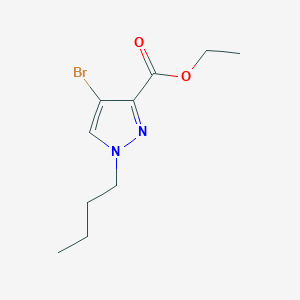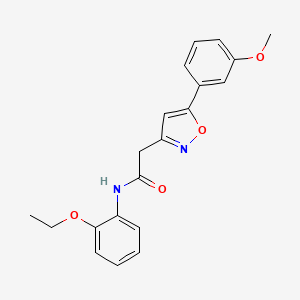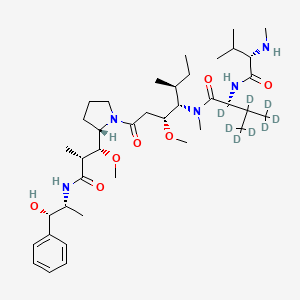![molecular formula C8H17N3S B2491915 1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea CAS No. 1593403-25-8](/img/structure/B2491915.png)
1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiourea derivatives are synthesized through various methods, focusing on achieving potent inhibitory activities against specific targets. For instance, novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have been developed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), showcasing potent in vitro activity and the ability to suppress TNFalpha expression in cellular and in vivo models (Lin et al., 2009).
Molecular Structure Analysis
The structural characterization of thiourea derivatives reveals insights into their molecular geometry and intermolecular interactions. For example, structural studies on two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles have elucidated different intermolecular hydrogen bonding patterns and crystal structures, which are crucial for understanding the compound's chemical behavior (Böck et al., 2020).
Chemical Reactions and Properties
Thioureas participate in a variety of chemical reactions, forming complexes with metals and acting as ligands. The synthesis and spectral analysis of Ni(II) and Co(II) complexes derived from 1-benzoyl-3-(4-methylpyridin-2-yl) thiourea have been explored, demonstrating the compounds' coordination nature and proposing an octahedral geometry for the complexes (Saad, 2014).
Applications De Recherche Scientifique
Inhibitors of Protein Kinases
1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea derivatives have been explored for their potential as inhibitors of protein kinases, which play a crucial role in signaling pathways related to inflammation and cancer. For instance, novel thiourea compounds have shown potent in vitro activity against mitogen-activated protein kinase-activated protein kinase 2 (MK-2), with significant suppression of TNFα in cellular and in vivo inflammation models. This research highlights the therapeutic potential of these compounds in treating diseases associated with aberrant kinase activity (Lin et al., 2009).
Anticancer Activities
Research into the anticancer properties of 1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea derivatives has yielded promising results. Synthesis and in vitro evaluation of 1-benzoyl-3-methyl thiourea derivatives have demonstrated potent cytotoxic effects against cancer cell lines, such as HeLa cells. These findings suggest a potential avenue for the development of new anticancer agents (Ruswanto et al., 2015).
Material Science Applications
The structural and material properties of thiourea derivatives have also been a subject of interest. Studies on polymorphs of thiourea compounds have provided insights into their crystal and molecular structures, offering potential applications in materials science for designing new molecular architectures with specific properties (Böck et al., 2020).
Antifungal and Antimicrobial Properties
Thiourea derivatives, including those with 1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea, have shown significant antifungal and antimicrobial activities. Studies have characterized these compounds and their complexes with various metals, evaluating their effectiveness against fungi and yeast, which indicates their potential as lead compounds for developing new antimicrobial agents (del Campo et al., 2004).
Corrosion Inhibition
The chemical properties of 1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea make it an effective corrosion inhibitor, especially for protecting metals in acidic environments. Research has shown that these compounds can significantly improve the corrosion resistance of mild steel in sulfuric acid solutions, providing a practical application in industrial corrosion management (Hosseini & Azimi, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-9-8(12)10-5-7-3-4-11(2)6-7/h7H,3-6H2,1-2H3,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQAFGEFMLWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]thiourea | |
CAS RN |
1593403-25-8 |
Source


|
| Record name | 3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)




![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)
![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)
